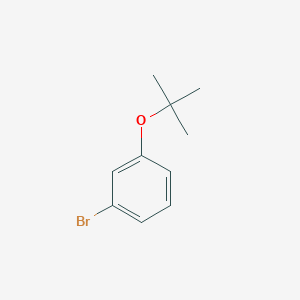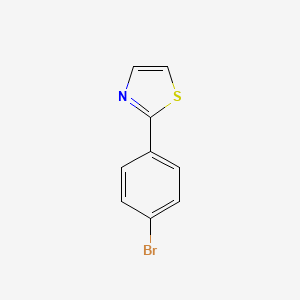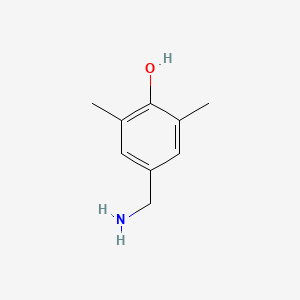
4-(Aminomethyl)-2,6-dimethylphenol
Übersicht
Beschreibung
4-(Aminomethyl)-2,6-dimethylphenol, also known as 4-AMDM or 4-dimethylaminomethylphenol, is a phenol compound that has been used in a variety of scientific research applications. It is a white, crystalline solid that has a melting point of 93-95°C and a molecular weight of 177.22 g/mol. 4-AMDM is a useful reagent for the synthesis of a variety of compounds and has been used in a variety of research applications.
Wissenschaftliche Forschungsanwendungen
1. Polymer Synthesis
4-(Aminomethyl)-2,6-dimethylphenol is used in polymerization processes. For instance, it acts as a highly active catalyst system for polymerizing 2,6-dimethylphenol, particularly when combined with aromatic amine ligands and copper(I) chloride (Kim et al., 2018). This catalyst system is efficient in synthesizing poly(2,6-dimethyl-1,4-phenylene ether) (PPE), a high-performance engineering plastic.
2. Catalysis and Magnetic Studies
Binuclear copper(II) complexes derived from this compound demonstrate significant catalytic activities. These complexes show efficient catecholase activity and antiferromagnetic interaction between copper atoms, providing insights into their potential use in catalysis and magnetic applications (Kannappan et al., 2003).
3. Synthesis of Alkoxymethylphenols
The compound is instrumental in the synthesis of 4-alkoxymethyl-2,6-dimethylphenols, a process that can be catalyzed using a copper(II) chloride-acetoxime catalyst/molecular oxygen system (Shimizu et al., 1991). This process is significant for creating intermediates used in various chemical industries.
4. Luminescent Chelates Formation
It forms luminescent chelates with europium(III), indicating its potential use in developing luminescent materials. Specifically, 2,6-bis[N,N-bis(carboxymethyl)aminomethyl]-4-benzoylphenol, a derivative of this compound, creates structurally different luminescent chelates in aqueous solutions (Latva et al., 1996).
5. Biodegradation of Plastic Monomers
This compound, as a monomer of plastic polyphenylene oxide, is subject to biodegradation by specific bacteria like Mycobacterium neoaurum. This highlights its relevance in environmental science, particularly in bioremediation of pollutants (Ji et al., 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(aminomethyl)-2,6-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-3-8(5-10)4-7(2)9(6)11/h3-4,11H,5,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNPLEYSBNPOLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00546276 | |
| Record name | 4-(Aminomethyl)-2,6-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876-15-3 | |
| Record name | 4-(Aminomethyl)-2,6-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

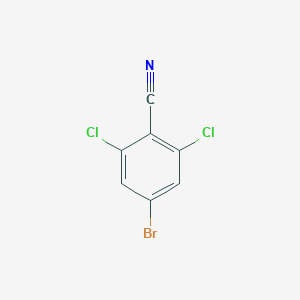

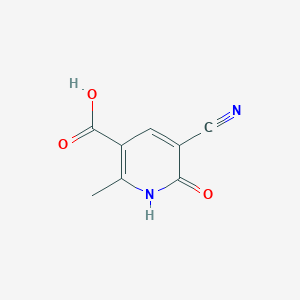
![Benzo[b]thiophen-6-ylmethanol](/img/structure/B1282835.png)

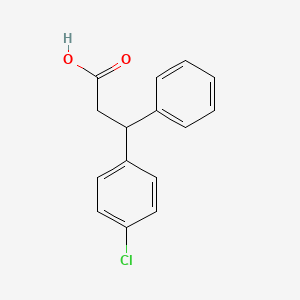
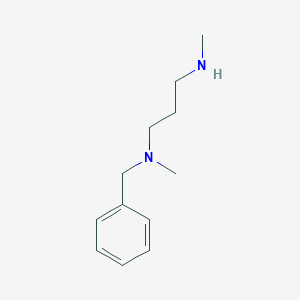

![3,4-Dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1282845.png)
